molecular formula C16H16N2O B470152 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine CAS No. 356085-09-1

3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Cat. No.: B470152
CAS No.: 356085-09-1
M. Wt: 252.31g/mol
InChI Key: ZTQHZYKIBXKILV-UHFFFAOYSA-N
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Description

3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of an isopropyl group at the 5-position of the benzoxazole ring and a phenylamine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Phenylamine Group: The phenylamine group can be attached through a nucleophilic substitution reaction where the benzoxazole derivative reacts with aniline under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aniline in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Isopropyl-benzooxazol-2-yl)-benzylamine
  • 5-Amino-2-(5-isopropyl-benzooxazol-2-yl)-phenol
  • 3-Fluoro-N-{[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
  • 3,4,5-Triethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Uniqueness

3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is unique due to its specific structural features, such as the isopropyl group at the 5-position and the phenylamine group at the 3-position. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-10(2)11-6-7-15-14(9-11)18-16(19-15)12-4-3-5-13(17)8-12/h3-10H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQHZYKIBXKILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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